(E)-2-Cyano-3-(5-(7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)benzo[c][1,2,5]thiadiazol-4-yl)thiophen-2-yl)acrylic acid (E)-2-Cyano-3-(5-(7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)benzo[c][1,2,5]thiadiazol-4-yl)thiophen-2-yl)acrylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18863420
InChI: InChI=1S/C32H24N4O2S2/c1-18-5-8-21(9-6-18)36-27-4-2-3-24(27)26-16-19(7-13-28(26)36)23-11-12-25(31-30(23)34-40-35-31)29-14-10-22(39-29)15-20(17-33)32(37)38/h5-16,24,27H,2-4H2,1H3,(H,37,38)/b20-15+
SMILES:
Molecular Formula: C32H24N4O2S2
Molecular Weight: 560.7 g/mol

(E)-2-Cyano-3-(5-(7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)benzo[c][1,2,5]thiadiazol-4-yl)thiophen-2-yl)acrylic acid

CAS No.:

Cat. No.: VC18863420

Molecular Formula: C32H24N4O2S2

Molecular Weight: 560.7 g/mol

* For research use only. Not for human or veterinary use.

(E)-2-Cyano-3-(5-(7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)benzo[c][1,2,5]thiadiazol-4-yl)thiophen-2-yl)acrylic acid -

Specification

Molecular Formula C32H24N4O2S2
Molecular Weight 560.7 g/mol
IUPAC Name (E)-2-cyano-3-[5-[7-[4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]-2,1,3-benzothiadiazol-4-yl]thiophen-2-yl]prop-2-enoic acid
Standard InChI InChI=1S/C32H24N4O2S2/c1-18-5-8-21(9-6-18)36-27-4-2-3-24(27)26-16-19(7-13-28(26)36)23-11-12-25(31-30(23)34-40-35-31)29-14-10-22(39-29)15-20(17-33)32(37)38/h5-16,24,27H,2-4H2,1H3,(H,37,38)/b20-15+
Standard InChI Key RMHMULLPFDLMEB-HMMYKYKNSA-N
Isomeric SMILES CC1=CC=C(C=C1)N2C3CCCC3C4=C2C=CC(=C4)C5=CC=C(C6=NSN=C56)C7=CC=C(S7)/C=C(\C#N)/C(=O)O
Canonical SMILES CC1=CC=C(C=C1)N2C3CCCC3C4=C2C=CC(=C4)C5=CC=C(C6=NSN=C56)C7=CC=C(S7)C=C(C#N)C(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a conjugated donor-acceptor-π-acceptor (D-A-π-A) framework, comprising:

  • A 4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole donor moiety, which enhances electron density through its fused polycyclic system .

  • A benzo[c] thiadiazole internal acceptor unit, known for its electron-withdrawing capabilities and planar structure .

  • A thiophene-2-yl π-spacer that facilitates intramolecular charge transfer .

  • An acrylic acid anchoring group with a cyano substituent, critical for binding to semiconductor surfaces in photovoltaic applications .

The stereochemistry of the cyclopenta[b]indole system (3a,8b-cis configuration) and the E-configuration of the acrylic acid group are essential for maintaining optimal electronic communication between components.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₃₂H₂₄N₄O₂S₂
Molecular Weight560.7 g/mol
IUPAC Name(E)-2-cyano-3-[5-(7-(4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl)benzo[c] thiadiazol-4-yl)thiophen-2-yl]prop-2-enoic acid
Topological Polar Surface Area134 Ų

Synthetic Pathways and Optimization

Key Synthesis Steps

The synthesis involves a multi-step sequence requiring precise control of regiochemistry and stereochemistry:

  • Formation of the Donor Moiety:

    • Buchwald-Hartwig amination of 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole with p-bromotoluene yields the 4-(p-tolyl)-substituted indole core .

    • Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., PtBu₃) are critical for achieving >90% coupling efficiency .

  • Assembly of the Benzo[c]thiadiazole Acceptor:

    • Cyclocondensation of o-phenylenediamine derivatives with sulfur monochloride (S₂Cl₂) under anhydrous conditions .

  • Suzuki-Miyaura Coupling:

    • The thiophene π-spacer is introduced via cross-coupling between boronic ester-functionalized thiophene and brominated benzo[c]thiadiazole intermediates .

  • Knoevenagel Condensation:

    • Final step involves reaction of the aldehyde precursor with cyanoacetic acid to install the acrylic acid anchoring group .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Donor synthesisPd(OAc)₂, PtBu₃, Cs₂CO₃, 110°C85–92
Suzuki couplingPd(PPh₃)₄, K₂CO₃, THF/H₂O78–84
Knoevenagel reactionCyanoacetic acid, piperidine65–72

Electronic and Photophysical Properties

Absorption Spectroscopy

The compound exhibits broad absorption in the visible spectrum (λₐᵦₛ = 450–600 nm), attributed to intramolecular charge transfer (ICT) between the donor and acceptor units . Molar extinction coefficients exceed 25,000 M⁻¹cm⁻¹, comparable to high-performance organic sensitizers like LEG4 and Y123 .

Electrochemical Behavior

Cyclic voltammetry reveals:

  • HOMO Level: −5.2 eV vs. vacuum (sufficient for dye regeneration in DSSCs) .

  • LUMO Level: −3.8 eV vs. vacuum (favorable for electron injection into TiO₂) .

  • Electrochemical bandgap: 1.4 eV, aligning with the optimal range for visible-light harvesting .

Applications in Dye-Sensitized Solar Cells (DSSCs)

Photovoltaic Performance

When anchored to mesoporous TiO₂, the compound demonstrates:

  • Power Conversion Efficiency (PCE): 8.2–9.1% under AM 1.5G illumination .

  • Open-Circuit Voltage (Vₒᶜ): 720–740 mV, outperforming conventional ruthenium-based dyes .

  • Dye Loading Density: 1.8 × 10⁻⁷ mol/cm², indicating strong chemisorption via the carboxylic acid group .

Anti-Aggregation Properties

The steric bulk of the hexahydrocyclopenta[b]indole donor suppresses π-π stacking, reducing dye aggregation by 40% compared to planar indole analogs . Co-adsorption with chenodeoxycholic acid (CDCA) further enhances PCE to 9.5% .

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